2-Bromo-5-chloro-1H-indole
Overview
Description
2-Bromo-5-chloro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
2-Bromo-5-chloro-1H-indole, also known as 1H-Indole, 2-bromo-5-chloro-, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad spectrum of biological activities . They have been found to be involved in various biological activities, indicating that they may affect multiple biochemical pathways.
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have multiple molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1H-Indole, 2-bromo-5-chloro- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives have been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, 1H-Indole, 2-bromo-5-chloro- may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes .
Cellular Effects
1H-Indole, 2-bromo-5-chloro- exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives have been shown to affect the expression of genes involved in inflammation and immune responses, potentially leading to anti-inflammatory effects . Additionally, 1H-Indole, 2-bromo-5-chloro- may impact cellular metabolism by interacting with metabolic enzymes and altering metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 1H-Indole, 2-bromo-5-chloro- involves its interactions with biomolecules at the molecular level. It may bind to specific receptors or enzymes, leading to enzyme inhibition or activation and changes in gene expression . For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways . This inhibition can result in altered cellular responses and downstream effects on cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Indole, 2-bromo-5-chloro- may change over time due to factors such as stability and degradation. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their biological activity . Additionally, long-term exposure to 1H-Indole, 2-bromo-5-chloro- in in vitro or in vivo studies may lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1H-Indole, 2-bromo-5-chloro- can vary with different dosages in animal models. Studies have reported threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . At high doses, 1H-Indole, 2-bromo-5-chloro- may exhibit toxic or adverse effects, such as cytotoxicity or organ damage . Therefore, careful consideration of dosage is essential in experimental studies to avoid potential toxicity .
Metabolic Pathways
1H-Indole, 2-bromo-5-chloro- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . For example, indole derivatives have been shown to influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, 1H-Indole, 2-bromo-5-chloro- may affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of 1H-Indole, 2-bromo-5-chloro- within cells and tissues are influenced by its interactions with transporters and binding proteins . Indole derivatives have been reported to interact with specific transporters that facilitate their uptake and distribution within cells . Additionally, 1H-Indole, 2-bromo-5-chloro- may accumulate in certain tissues or cellular compartments, affecting its localization and biological activity .
Subcellular Localization
The subcellular localization of 1H-Indole, 2-bromo-5-chloro- can impact its activity and function. Indole derivatives may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 1H-Indole, 2-bromo-5-chloro- may localize to the mitochondria, where it can influence mitochondrial function and cellular metabolism . Understanding the subcellular localization of 1H-Indole, 2-bromo-5-chloro- is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
The synthesis of 2-Bromo-5-chloro-1H-indole typically involves the bromination and chlorination of indole derivatives. One common method is the Bartoli indole synthesis, which involves the reaction of nitrobenzene derivatives with Grignard reagents to form bromo-indole compounds . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-5-chloro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium hydride and dimethylformamide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include Grignard reagents, sodium hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-5-chloro-1H-indole has numerous applications in scientific research:
Comparison with Similar Compounds
2-Bromo-5-chloro-1H-indole can be compared with other indole derivatives, such as:
1H-Indole, 5-chloro-: Similar structure but lacks the bromine atom, which may affect its reactivity and biological activity.
1H-Indole, 5-bromo-: Lacks the chlorine atom, which may also influence its properties.
5-Chloro-1H-Indole-2-Carboxylic Acid:
The uniqueness of this compound lies in the presence of both bromine and chlorine atoms, which can enhance its reactivity and broaden its range of applications.
Properties
IUPAC Name |
2-bromo-5-chloro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-8-4-5-3-6(10)1-2-7(5)11-8/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTIBZIHRZQNLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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